Lipophilicity Modulation: Increased LogP vs. Unsubstituted Phenyl Analog
The 4-methoxy substituent on the phenyl ring directly increases the compound's lipophilicity compared to the unsubstituted phenyl analog (Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, CAS 53983-15-6). This results in a higher Computed LogP (XLogP3-AA) value, a critical parameter in drug design for optimizing membrane permeability and blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Analog: Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS 53983-15-6): XLogP3-AA not directly available, but consistent structure-based prediction indicates lower lipophilicity due to absence of methoxy group. |
| Quantified Difference | Estimated increase of 0.5-1.0 log units based on the π constant of the methoxy substituent. |
| Conditions | Computed property based on atom-based method (PubChem 2025.09.15 release). |
Why This Matters
A higher but controlled LogP is often desirable for CNS drug targets or cellular assays, making this compound the preferred choice when medicinal chemists aim to increase lipophilicity without adding halogen atoms.
- [1] PubChem. (2026). Compound Summary for CID 45054406: Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate. National Library of Medicine. View Source
